molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151644 m-Xylene CAS No. 108-38-3

m-Xylene

Cat. No.: B151644
CAS No.: 108-38-3
M. Wt: 106.16 g/mol
InChI Key: IVSZLXZYQVIEFR-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. m-Xylene is widely used as a residual solvent (RS) or organic volatile impurity (OVI) in pharmaceutical formulations.
m-Xylene is an isomeric form of xylene. Experimental values of density (ρ ) and speed of sound (u) of its binary mixtures with diethyl carbonate (DEC) have been evaluated over the temperature range of 298.15-323.15K and at 0.1MPa atmospheric pressure.
m-Xylene is an aromatic liquid, which is an isomeric form of xylene.
m-Xylene is an aromatic liquid, which is an isomeric form of xylene.
m-Xylene is an environmental pollutant belonging to the class of volatile organic compounds. It is emitted from a variety of sources including adhesives, degreasing agents, combustion products of wood and fuels, industrial paints, aerosols, etc.
m-Xylene is an isomeric form of xylene. Experimental values of density (ρ ) and speed of sound (u) of its binary mixtures with diethyl carbonate (DEC) have been evaluated over the temperature range of 298.15-323.15K and at 0.1MPa atmospheric pressure.†
m-Xylene, also known as 1, 3-xylene or m-xylol, belongs to the class of organic compounds known as m-xylenes. These are aromatic compounds that contain a this compound moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 3-positions. This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been detected in multiple biofluids, such as feces and blood. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. This compound is also a parent compound for other transformation products, including but not limited to, 2, 4, 6-trinitroxylene, musk xylene, and 3, 5-xylenol. This compound is a plastic tasting compound that can be found in black walnut, parsley, and safflower. This makes this compound a potential biomarker for the consumption of these food products. This compound is a potentially toxic compound.
This compound appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999)
This compound is a xylene carrying methyl groups at positions 1 and 3.

Scientific Research Applications

Environmental Impact and Air Quality

  • Secondary Organic Aerosol Formation

    m-Xylene's role in forming secondary organic aerosols (SOAs) was explored, highlighting how NOx levels influence SOA formation. Lower NOx levels were found to increase SOA mass, suggesting a complex interplay between hydrocarbons and nitrogen oxides in atmospheric chemistry (Song, Na, & Cocker, 2005).

  • Air Pollution in Urban Areas

    A study on the speciation of xylene isomers in ambient air across various cities unveiled robust correlations among this compound, o-xylene, and p-xylene. The persistent ratios of these compounds in different environmental settings, including urban and traffic air, underscore their relevance as markers for understanding air pollution dynamics and sources (Monod et al., 2001).

Chemical and Catalytic Processes

  • Ultrasound in this compound Degradation

    The efficacy of high-frequency ultrasound in degrading this compound in aqueous solutions was demonstrated, providing insights into optimizing operational parameters for environmental remediation (Xie et al., 2011).

  • Catalysis for Para Selective Synthesis

    The journey from conceptualization to commercialization of para-selective catalysis for xylene synthesis was detailed, underscoring the interdisciplinary nature of industrial research and the potential for novel applications of heterogeneous catalysts (Chen, 2001).

  • High-Pressure Oxidation Studies

    Research on this compound oxidation at high pressures provided insights into the formation of various hydrocarbons and aromatic compounds, contributing to the understanding of combustion processes and chemical kinetics (Gudiyella et al., 2011).

Industrial and Engineering Applications

  • Zeolite-Catalyzed Transformations

    The transformation of this compound over zeolites was studied, revealing the mechanisms and reaction locations within the zeolite structure. This research is crucial for refining chemical processes in industrial applications (Laforge et al., 2003).

  • Separation Techniques for Xylene Isomers

    Advances in materials and techniques for separating xylene isomers were reviewed, highlighting the challenges due to their similar physicochemical properties and the importance of such separation for industrial applications (Yang, Bai, & Guo, 2017).

Safety and Hazards

M-Xylene is flammable and may be fatal if swallowed and enters airways . It is harmful in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs (Central nervous system, Liver, Kidney) through prolonged or repeated exposure if inhaled .

Biochemical Analysis

Biochemical Properties

m-Xylene is metabolized by various microorganisms, including Pseudomonas putida . The enzymes encoded by the xyl operons of the TOL plasmid pWW0 along with other chromosomally encoded activities are involved in the metabolism of this compound .

Cellular Effects

The cellular effects of this compound are primarily observed in microorganisms capable of metabolizing it. In Pseudomonas putida, the presence of this compound induces the transcription of xyl sequences, which encode the enzymes necessary for this compound metabolism .

Molecular Mechanism

The molecular mechanism of this compound metabolism involves its conversion into 3-methylbenzoate by the enzymes encoded by the upper operon of the TOL plasmid. The lower operon enzymes then convert 3-methylbenzoate into 3-methylcatechol and ultimately into intermediates of the TCA cycle .

Temporal Effects in Laboratory Settings

The effects of this compound on Pseudomonas putida have been observed over time in laboratory settings. The transcription of xyl sequences in response to aromatic substrates is a temporal effect induced by the presence of this compound .

Metabolic Pathways

This compound is involved in the xylene degradation pathway in Pseudomonas putida. The enzymes encoded by the xyl operons of the TOL plasmid pWW0 are responsible for the metabolism of this compound .

Properties

IUPAC Name

1,3-xylene
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InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
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InChI Key

IVSZLXZYQVIEFR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C
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Molecular Formula

C8H10, Array
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DSSTOX Substance ID

DTXSID6026298
Record name m-Xylene
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Molecular Weight

106.16 g/mol
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Physical Description

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid, Colorless liquid; [Merck Index] Sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

282.4 °F at 760 mmHg (NTP, 1992), 139.1 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 139 °C, 282 °F
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Flash Point

85 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (closed cup), 27 °C c.c., 82 °F
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Solubility

Insoluble (NTP, 1992), In water, 1.61X10+2 mg/L at 25 °C., In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C), Miscible with acetone, alcohol, ether, benzene; soluble in chloroform, Solubility in water: none, Slight
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Density

0.864 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8698 g/cu m at 25 °C, Critical density: 2.66 mmol/cu m; Critical volume: 376.0 cu m/mol, Relative density (water = 1): 0.86, 0.86
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 82.9 °F (NTP, 1992), 8.29 [mmHg], 8.29 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.8, 9 mmHg
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Color/Form

Clear, colorless liquid, Color: Saybolt units +30 (research, pure and technical grades)

CAS No.

108-38-3, 68908-87-2
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Record name M-XYLENE
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Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
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Record name m-XYLENE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
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Record name m-Xylene
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-54.2 °F (NTP, 1992), -47.85 °C, -48 °C, -54 °F
Record name M-XYLENE
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URL https://cameochemicals.noaa.gov/chemical/9183
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Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Xylene
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m-Xylene
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Customer
Q & A

ANone: m-Xylene (1,3-dimethylbenzene) has the molecular formula C8H10 and a molecular weight of 106.16 g/mol.

A: this compound's structure has been investigated using various spectroscopic techniques, including 13C NMR [, ]. For example, high-resolution solid-state 13C NMR was employed to determine the location of this compound molecules within the δ-form complex of syndiotactic polystyrene [].

A: this compound exposure primarily affects the central nervous system, causing symptoms like headaches, dizziness, and nausea. Studies on human volunteers exposed to this compound vapor under controlled conditions have investigated its effects on the central nervous system, including electroencephalographic changes []. Research has also examined potential respiratory irritation and its impact on pulmonary function [].

A: Some studies suggest that women might be slightly more sensitive than men to the acute irritant effects of this compound vapors, particularly in terms of experiencing increased discomfort in the throat or airways [].

A: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2E1. This enzyme catalyzes the methyl hydroxylation of this compound, leading to the formation of metabolites, including 3-methylhippuric acid, which is excreted in urine [, ].

A: Yes, ethanol is also metabolized by CYP2E1, and its presence can inhibit this compound metabolism, potentially leading to increased this compound blood levels and a higher risk of CNS effects [].

A: this compound can be absorbed through inhalation, dermal contact, and ingestion. Research using PBPK modeling has been conducted to estimate the dermal absorption of this compound vapor in humans, suggesting a contribution of approximately 1.8% to the overall body burden [].

ANone: this compound is primarily excreted in urine as metabolites, mainly 3-methylhippuric acid.

A: Several analytical methods are available for this compound quantification, including headspace gas chromatography (HS-GC) [], which has been successfully applied to measure this compound concentrations in various rat tissues [].

A: A common method for analyzing this compound in air samples is thermal desorption coupled with gas chromatography (TD-GC) []. Proficiency testing schemes, like the Workplace Analysis Scheme for Proficiency (WASP), are crucial for assessing the accuracy and reliability of laboratory measurements of this compound and other aromatic hydrocarbons in air samples [].

A: this compound can interact with certain polymers, forming complexes. For instance, it forms clathrate compounds with syndiotactic polystyrene (sPS), leading to the formation of a δ-form complex []. Research has explored the structural characteristics of these complexes and the influence of this compound isomers on complex formation using techniques like high-resolution solid-state 13C NMR and X-ray diffraction [].

A: Yes, studies have investigated the permeation of this compound isomers through nitrile gloves. The permeation behavior is influenced by factors like the isomer's steric hindrance and dipole moment. Notably, in mixtures of xylene isomers, interactions between the isomers can alter the permeation kinetics compared to the behavior of pure isomers [].

A: While not a catalyst itself, this compound is frequently used as a substrate in catalytic reactions to study catalyst performance. This includes reactions like catalytic cracking [] and isomerization [, ], where the conversion of this compound helps researchers evaluate the activity and selectivity of different catalysts, such as zeolites.

A: this compound can be degraded by both abiotic and biotic processes in the environment. Biodegradation by microorganisms, particularly bacteria, plays a significant role in the natural attenuation of this compound in contaminated environments. Studies have explored the biodegradation of this compound by denitrifying bacteria, demonstrating its mineralization to CO2 and assimilation into biomass [].

A: Genetically engineered bacteria, such as Pseudomonas putida strain RB1401, have been developed to monitor this compound biodegradation. These strains contain a fusion between the promoter of the this compound degradation pathway and a lux gene cassette. The bioluminescence activity of these bacteria serves as a sensitive indicator of this compound biodegradation, allowing researchers to monitor the process in real-time [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.